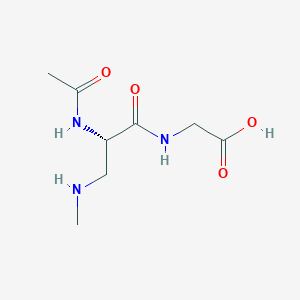![molecular formula C14H11ClN2 B12591137 2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine CAS No. 874126-30-4](/img/structure/B12591137.png)
2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Clorofenil)-7-metilpirrolo[1,2-b]piridazina es un compuesto heterocíclico que ha despertado un interés significativo en los campos de la química medicinal y la investigación farmacéutica. Este compuesto se caracteriza por su estructura única, que incluye un anillo de piridazina fusionado con un anillo de pirrol, y un grupo clorofenilo unido en la segunda posición. La presencia de estos grupos funcionales confiere propiedades químicas y biológicas únicas al compuesto, lo que lo convierte en un valioso objeto de estudio.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2-(4-Clorofenil)-7-metilpirrolo[1,2-b]piridazina típicamente implica reacciones de varios pasos que comienzan a partir de precursores fácilmente disponibles. Un método común involucra la ciclización de intermedios apropiados bajo condiciones controladas. Por ejemplo, la reacción de 4-clorobenzaldehído con metilhidrazina puede formar una hidrazona intermedia, que al ciclarse con un reactivo adecuado, produce el núcleo de pirrolo[1,2-b]piridazina deseado .
Métodos de Producción Industrial: La producción industrial de este compuesto puede implicar rutas sintéticas optimizadas que garanticen un alto rendimiento y pureza. Técnicas como la síntesis de flujo continuo y el uso de catalizadores pueden mejorar la eficiencia del proceso de producción. La elección de solventes, temperatura y tiempo de reacción son parámetros críticos que se ajustan finamente para lograr resultados óptimos .
Análisis De Reacciones Químicas
Tipos de Reacciones: 2-(4-Clorofenil)-7-metilpirrolo[1,2-b]piridazina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes como el permanganato de potasio o el peróxido de hidrógeno, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción utilizando agentes como el borohidruro de sodio pueden producir formas reducidas del compuesto.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos Principales:
Aplicaciones Científicas De Investigación
2-(4-Clorofenil)-7-metilpirrolo[1,2-b]piridazina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas y se utiliza en el estudio de mecanismos de reacción.
Biología: El compuesto se investiga por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades, incluido el cáncer y las afecciones inflamatorias.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de productos farmacéuticos
Mecanismo De Acción
El mecanismo de acción de 2-(4-Clorofenil)-7-metilpirrolo[1,2-b]piridazina implica su interacción con dianas moleculares específicas dentro de las células. El compuesto puede inhibir ciertas enzimas o receptores, lo que lleva a funciones celulares alteradas. Por ejemplo, puede inhibir quinasas involucradas en vías de señalización celular, afectando así la proliferación y supervivencia celular. Las dianas moleculares y vías exactas pueden variar dependiendo de la aplicación específica y el contexto biológico .
Compuestos Similares:
Imidazo[1,2-b]piridazina: Comparte una estructura central similar pero con diferentes sustituyentes, lo que lleva a diferentes actividades biológicas.
Piridazina: Un análogo más simple con un anillo de piridazina, utilizado en diversas aplicaciones farmacéuticas.
Pirrolo[1,2-a]pirimidina: Otro compuesto relacionado con un anillo de pirimidina fusionado, conocido por sus diversas actividades biológicas.
Unicidad: 2-(4-Clorofenil)-7-metilpirrolo[1,2-b]piridazina destaca por su combinación única de un grupo clorofenilo y un grupo metilo en el núcleo de pirrolo[1,2-b]piridazina. Esta disposición específica confiere una reactividad química y propiedades biológicas distintas, lo que la convierte en un compuesto valioso para la investigación y el desarrollo .
Comparación Con Compuestos Similares
Imidazo[1,2-b]pyridazine: Shares a similar core structure but with different substituents, leading to varied biological activities.
Pyridazine: A simpler analog with a pyridazine ring, used in various pharmaceutical applications.
Pyrrolo[1,2-a]pyrimidine: Another related compound with a fused pyrimidine ring, known for its diverse biological activities.
Uniqueness: 2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine stands out due to its unique combination of a chlorophenyl group and a methyl group on the pyrrolo[1,2-b]pyridazine core. This specific arrangement imparts distinct chemical reactivity and biological properties, making it a valuable compound for research and development .
Propiedades
Número CAS |
874126-30-4 |
|---|---|
Fórmula molecular |
C14H11ClN2 |
Peso molecular |
242.70 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine |
InChI |
InChI=1S/C14H11ClN2/c1-10-2-7-13-8-9-14(16-17(10)13)11-3-5-12(15)6-4-11/h2-9H,1H3 |
Clave InChI |
LTAFNWSVFAVIIO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C2N1N=C(C=C2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(3-Fluorophenyl)sulfanyl]-5-methoxy-2-methyl-1,3-benzothiazole-4,7-dione](/img/structure/B12591058.png)
![Acetamide,N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12591071.png)

![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(3-bromo-5-tert-butylbenzene)](/img/structure/B12591076.png)


![1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridin-1-ium chloride](/img/structure/B12591096.png)


![2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide](/img/structure/B12591118.png)
![Ethanone, 1-[2-(2-ethoxyethoxy)-3,6-dihydroxyphenyl]-](/img/structure/B12591125.png)
![4-[1,1-Bis(4-hydroxyphenyl)ethyl]phenyl prop-2-enoate](/img/structure/B12591129.png)
![2,2-Dichloro-1-[(1,3-dichloropropan-2-yl)oxy]propane](/img/structure/B12591134.png)

